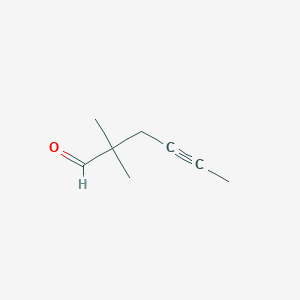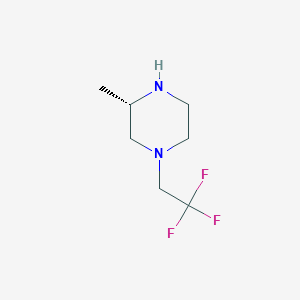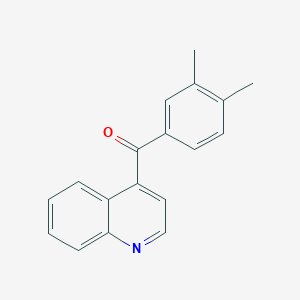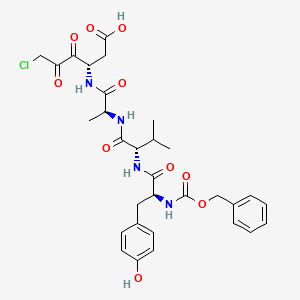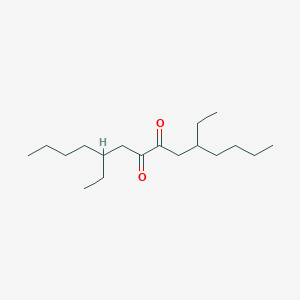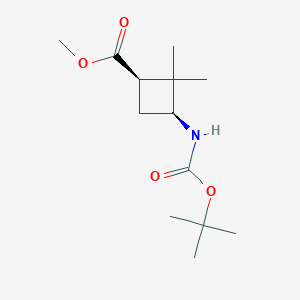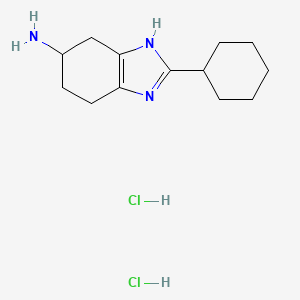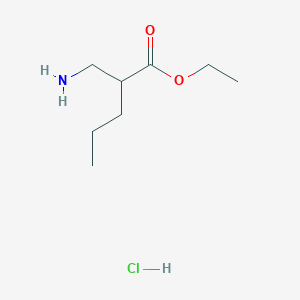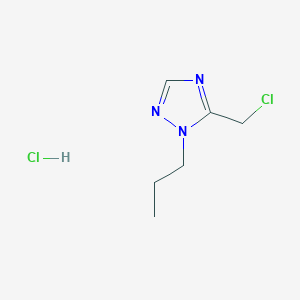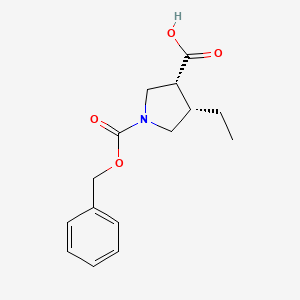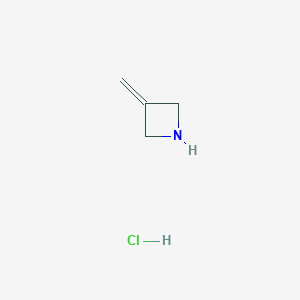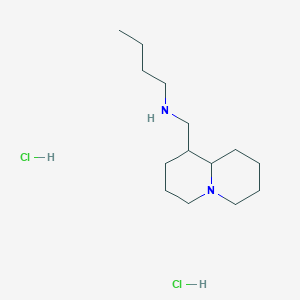
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride
説明
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride, also referred to as N-OHQMBD, is a synthetic compound that is used in various scientific research applications. It has a wide range of applications in biochemistry and physiology, and is also used in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Synthesis and Reactivity
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride has been explored in various synthetic routes to produce heterocyclic compounds. For instance, it has been involved in addition reactions with heterocyclic compounds leading to the synthesis of dihydro-H-quinolizinones and other complex structures, demonstrating its utility in producing diverse heterocyclic frameworks essential for pharmaceutical research and material science (Acheson, Wallis, & Woollard, 1979).
Photophysics and Biological Applications
New NIR dyes based on quinolizino[1,9-hi]phenoxazin-6-iminium chlorides, constructed from derivatives of this compound, exhibit significant photophysical properties. These fluorophores, showing absorption and emission maxima up to 675 and 712 nm respectively, highlight the compound's potential in developing biological assays and sensing tools (Raju, Leitão, Sousa, Coutinho, & Gonçalves, 2020). Additionally, their antifungal activity against Saccharomyces cerevisiae suggests a potential for therapeutic applications, especially with modifications at the 14-amino position affecting their biological activity.
Antioxidant and Antibacterial Properties
Phenolic esters and amides of related quinoline compounds have been synthesized and evaluated for antioxidant and antibacterial activities. These studies reveal the potential of N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride derivatives to act as effective antioxidants and antibacterials, providing a foundation for the development of new therapeutic agents (Shankerrao, Bodke, & Mety, 2013).
Catalytic and Synthetic Applications
Research into palladium complexes catalyzed telomerization of arylamines with butadiene and their cyclization into quinoline derivatives has shown that derivatives of N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride can be used to synthesize complex organic structures. These findings open avenues for creating substances with potential application in the chemical industry, including the production of unique polymer materials and biologically active compounds (Zaripov, Khusnitdinov, Ganieva, Ishberdina, Khusnitdinov, & Abdrakhmanov, 2022).
特性
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCLWOZZNCJNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1CCCN2C1CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



